molecular formula C18H14BrNO4 B2422589 (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 622793-67-3

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2422589
CAS No.: 622793-67-3
M. Wt: 388.217
InChI Key: AZQVTRZLTCFNFO-SXGWCWSVSA-N
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Description

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromobenzylidene group, a dihydrobenzofuran ring, and a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves a multi-step process. One common method includes the reaction of 2-bromobenzaldehyde with a suitable dihydrobenzofuran derivative under specific conditions to form the benzylidene intermediate. This intermediate is then reacted with dimethylcarbamoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromobenzylidene group to a benzyl group.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets. The bromobenzylidene group can engage in π-π stacking interactions, while the dimethylcarbamate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate: The E-isomer of the compound, differing in the spatial arrangement of the bromobenzylidene group.

    2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl ethylcarbamate: A similar compound with an ethylcarbamate group instead of a dimethylcarbamate group.

Uniqueness

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is unique due to its specific combination of functional groups and stereochemistry

Properties

IUPAC Name

[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-20(2)18(22)23-12-7-8-13-15(10-12)24-16(17(13)21)9-11-5-3-4-6-14(11)19/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQVTRZLTCFNFO-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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